molecular formula C10H18O5P+ B14634261 Oxobis[(oxolan-2-yl)methoxy]phosphanium CAS No. 55554-05-7

Oxobis[(oxolan-2-yl)methoxy]phosphanium

Cat. No.: B14634261
CAS No.: 55554-05-7
M. Wt: 249.22 g/mol
InChI Key: NKGUPWCTXLHWKA-UHFFFAOYSA-N
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Description

Methoxy–oxobis[N-(4-bromophenyl)salicylideneiminato]vanadium(V) (abbreviated as VOL₂OCH₃ in some studies) is a vanadium(V)-based chelate complex used as a thermal initiator for methyl methacrylate (MMA) polymerization . Its structure comprises a vanadyl (V=O) core coordinated with two N-(4-bromophenyl)salicylideneiminato ligands and a methoxy group. This compound exhibits unique redox properties, enabling it to initiate MMA polymerization at 80°C via a free-radical mechanism. Unlike conventional initiators like AIBN, VOL₂OCH₃ forms intermediate complexes with MMA monomers, leading to distinct kinetic behavior and activation pathways .

Properties

CAS No.

55554-05-7

Molecular Formula

C10H18O5P+

Molecular Weight

249.22 g/mol

IUPAC Name

oxo-bis(oxolan-2-ylmethoxy)phosphanium

InChI

InChI=1S/C10H18O5P/c11-16(14-7-9-3-1-5-12-9)15-8-10-4-2-6-13-10/h9-10H,1-8H2/q+1

InChI Key

NKGUPWCTXLHWKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CO[P+](=O)OCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxobis[(oxolan-2-yl)methoxy]phosphanium typically involves the reaction of oxolan-2-ylmethanol with a phosphorus-containing reagent. One common method is the reaction of oxolan-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxobis[(oxolan-2-yl)methoxy]phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert this compound to phosphines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Oxobis[(oxolan-2-yl)methoxy]phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of oxobis[(oxolan-2-yl)methoxy]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Reaction Kinetics and Initiator Efficiency

VOL₂OCH₃ demonstrates a monomer reaction order of 1.8, significantly higher than the typical 1.0–1.5 observed for other thermal initiators like AIBN, Mn(acac)₃, and CoSalenBa . This elevated order suggests monomer participation in the initiation step, likely through transient complex formation between VOL₂OCH₃ and MMA . The initiator concentration dependence for VOL₂OCH₃ is 0.5, consistent with free-radical mechanisms, but its monomer-driven kinetics distinguish it from simpler systems like AIBN (monomer order = 1.0) .

Table 1: Kinetic Parameters of Thermal Initiators

Initiator Monomer Order Initiator Order Activation Energy (kcal/mol) Stereoselectivity
VOL₂OCH₃ 1.8 0.5 10.2 (polymerization) Atactic
AIBN 1.0 0.5 12–15 Atactic
Mn(acac)₃ 1.5 0.5 ~14 Not reported
CoSalenBa 1.5 0.5 ~16 Not reported

Sources:

Activation Energy and Thermal Stability

The overall polymerization activation energy for VOL₂OCH₃ is 10.2 kcal/mol , comparable to other MMA thermal initiators (e.g., AIBN: ~12–15 kcal/mol) . However, the initiation step for VOL₂OCH₃ requires 15.35 kcal/mol , reflecting the energy needed for V(V)→V(IV) reduction and subsequent radical formation . This contrasts with Mn(acac)₃, which operates at higher temperatures (110°C) due to greater thermal stability .

Stereoselectivity and Polymer Properties

VOL₂OCH₃ produces atactic poly(methyl methacrylate) (PMMA), lacking stereoregularity, as confirmed by infrared spectroscopy . This outcome aligns with AIBN-derived PMMA but diverges from stereoselective systems like zirconocene catalysts, which yield isotactic or syndiotactic polymers.

Mechanistic Differences

VOL₂OCH₃ initiates polymerization through a monomer-induced redox mechanism:

Complex Formation : VOL₂OCH₃ binds MMA, forming an intermediate.

V(V)→V(IV) Reduction : The V–OCH₃ bond undergoes heterolytic cleavage, generating a methoxy radical and reduced V(IV) species .

Radical Propagation : The methoxy radical initiates MMA polymerization.

This pathway differs from AIBN’s homolytic cleavage and Mn(acac)₃’s electron-transfer mechanisms .

Table 2: Mechanistic Comparison of Initiators

Initiator Mechanism Type Key Steps
VOL₂OCH₃ Monomer-induced redox Complexation → Heterolytic cleavage
AIBN Homolytic cleavage Direct radical generation
Mn(acac)₃ Electron-transfer redox Metal reduction → Radical release

Sources:

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